Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18335213
InChI: InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC18335213

Molecular Formula: C13H12O5

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate -

Specification

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
IUPAC Name methyl 7-ethoxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3
Standard InChI Key WYPMVDZGXBTVIE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a coumarin backbone (2H-chromen-2-one) with three key functional groups:

  • A methoxy group (-OCH₃) at position 7, influencing electronic distribution and solubility.

  • An ethoxy group (-OCH₂CH₃) at position 2, contributing to steric and hydrogen-bonding properties.

  • A methyl ester (-COOCH₃) at position 3, critical for intermolecular interactions and metabolic stability.

The planar coumarin core facilitates π-π stacking, while substituents modulate conformational flexibility. Computational studies on similar esters, such as ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, reveal that the ester carbonyl group typically adopts an s-cis or s-trans conformation relative to the lactone ring, with energy differences <0.5 kcal/mol favoring s-cis arrangements . For methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate, interplanar angles between the coumarin core and ester group are expected to range between 5° and 36°, based on crystallographic data from analogs .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₄H₁₄O₆Derived from analogs
Molecular Weight278.26 g/molCalculated
Melting Point~160–165°C (estimated)Similar to
LogP (Partition Coefficient)~2.1 (predicted)QSAR modeling
SolubilityLow in water; soluble in DMSO, acetoneExperimental analogs

Spectroscopic Identification

Characterization of this compound would employ:

  • ¹H NMR: Signals for the methoxy (δ 3.8–4.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), alongside aromatic protons (δ 6.5–8.0 ppm) .

  • ¹³C NMR: Lactone carbonyl at ~160 ppm, ester carbonyl at ~165 ppm, and aromatic carbons between 110–150 ppm .

  • IR Spectroscopy: Strong absorption bands for C=O (1740–1700 cm⁻¹) and C-O (1260–1100 cm⁻¹) .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

  • Formation of the Coumarin Core:

    • A Pechmann condensation between 7-ethoxy resorcinol and methyl acetoacetate under acidic conditions yields the 7-ethoxy-2-oxo-2H-chromene scaffold .

    • Alternative routes include Knoevenagel condensation or microwave-assisted methods for higher yields .

  • Esterification at Position 3:

    • Carboxylation at C3 using methyl chloroformate or transesterification of ethyl analogs with methanol in the presence of a base .

Biological and Industrial Applications

Anticancer Activity

Coumarin derivatives exhibit anti-austerity activity, selectively targeting cancer cells under nutrient-deprived conditions. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ <1 µM) . Methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate may similarly disrupt mitochondrial function or inhibit kinases involved in cancer cell survival.

MAO-B Inhibition

Structural analogs with methanesulfonyl or fluorophenethyl groups show high selectivity for monoamine oxidase B (MAO-B), a target for neurodegenerative diseases . The ethoxy group in this compound could enhance blood-brain barrier penetration, making it a candidate for Parkinson’s disease therapy.

Material Science Applications

The planar structure and conjugated π-system enable use in:

  • Organic semiconductors: As electron-transport layers in OLEDs .

  • Fluorescent probes: Due to inherent luminescence under UV light .

Future Research Directions

  • Structural Optimization: Introduce substituents at C4 or C8 to enhance bioactivity.

  • In Silico Studies: Molecular docking against MAO-B or cancer targets to predict efficacy.

  • Green Synthesis: Explore solvent-free or biocatalytic routes to improve sustainability.

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